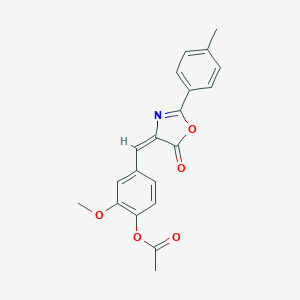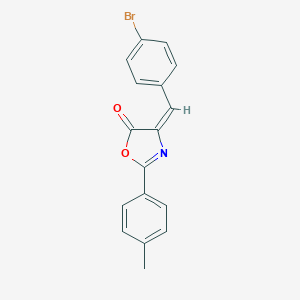
3-(8-bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(8-bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid, also known as Br-ADPR, is a chemical compound that has been studied for its potential use in scientific research. It is a derivative of adenosine diphosphate ribose (ADPR) and has been shown to have various biochemical and physiological effects.
Wirkmechanismus
3-(8-bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid works by binding to and activating the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and other cellular processes. This leads to the synthesis of poly(ADP-ribose) (PAR) chains, which can have various effects on cellular processes.
Biochemical and Physiological Effects:
3-(8-bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid has been shown to have various biochemical and physiological effects. It has been shown to enhance DNA repair, promote cell survival, and inhibit cell death. It has also been shown to modulate cell signaling pathways, including those involved in inflammation and immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(8-bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid in lab experiments is its ability to selectively activate PARP, which can be useful in studying the role of PARP in cellular processes. However, one limitation is that it can be difficult to control the concentration of 3-(8-bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid in cells, which can affect the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 3-(8-bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid. One area of interest is its potential use in cancer therapy, as it has been shown to sensitize cancer cells to chemotherapy and radiation. Another area of interest is its potential use in neuroprotection, as it has been shown to protect against neuronal damage in animal models of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanisms underlying its effects on cellular processes.
Synthesemethoden
The synthesis of 3-(8-bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid involves the reaction of 8-bromo-3-methyl-1,2,6,7-tetrahydro-2,6-dioxo-7H-purine-7-carboxylic acid with 3-aminopropanoic acid. The reaction is typically carried out in the presence of a coupling agent, such as N,N′-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP).
Wissenschaftliche Forschungsanwendungen
3-(8-bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid has been studied for its potential use in scientific research, particularly in the field of molecular biology. It has been shown to have various effects on cellular processes, including DNA repair, cell signaling, and apoptosis.
Eigenschaften
Produktname |
3-(8-bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid |
|---|---|
Molekularformel |
C9H9BrN4O4 |
Molekulargewicht |
317.1 g/mol |
IUPAC-Name |
3-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)propanoic acid |
InChI |
InChI=1S/C9H9BrN4O4/c1-13-6-5(7(17)12-9(13)18)14(8(10)11-6)3-2-4(15)16/h2-3H2,1H3,(H,15,16)(H,12,17,18) |
InChI-Schlüssel |
BSYNDTWJGJLIAB-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CCC(=O)O |
Kanonische SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[4-(dimethylamino)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B273951.png)


![3-[(4-Bromophenyl)imino]-2-phenyl-1-indanone](/img/structure/B273961.png)
![[[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino] 3-nitrobenzoate](/img/structure/B273963.png)





